molecular formula C24H27N3O4S2 B2399403 (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 851716-92-2

(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2399403
CAS RN: 851716-92-2
M. Wt: 485.62
InChI Key: FBSGRIAZHLOAGV-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds, such as those involving (oxothiazolidin-2-ylidene)acetamides, has been documented, with a focus on their crystal structures. These studies provide insights into the molecular configurations and potential applications of these compounds in material science and drug design (Galushchinskiy et al., 2017).

Antitumor Activity

  • A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. These compounds showed significant broad-spectrum antitumor activity and selective activities towards various cancer cell lines, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).

Molecular Docking and Drug Design

  • Molecular docking methodologies were applied to some compounds, revealing similar binding modes to known drugs. This suggests potential applications in the development of new therapeutic agents targeting specific proteins (Al-Suwaidan et al., 2016).

Antibacterial Agents

  • Novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and tested for their in vitro antibacterial activity. These compounds exhibited a broad spectrum of activity against tested microorganisms, indicating their potential as antibacterial agents (Bhoi et al., 2015).

Anti-Inflammatory and Analgesic Properties

  • Another study synthesized (Z)-2-(2-Arylhydrazono)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamides, which showed significant analgesic effects and some antihypoxic effects in tests, indicating their potential for development as analgesic and antihypoxic drugs (Mikhailovskii et al., 2020).

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-30-13-12-27-20-10-9-18(31-2)14-21(20)33-24(27)25-22(28)15-32-16-23(29)26-11-5-7-17-6-3-4-8-19(17)26/h3-4,6,8-10,14H,5,7,11-13,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSGRIAZHLOAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

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